molecular formula C16H15N3O3S B2651437 N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-39-2

N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2651437
CAS No.: 896341-39-2
M. Wt: 329.37
InChI Key: UWHJYMRBEBVZSN-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. The molecule features a 2-methyl substituent on the thiazolo ring, a 5-oxo group, and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-4-5-13(22-3)12(6-9)18-14(20)11-7-17-16-19(15(11)21)8-10(2)23-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHJYMRBEBVZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that thiazole and pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of thiazole-pyrimidine derivatives against human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA3755.71Induces apoptosis
Compound BDU1458.30Inhibits cell proliferation
Compound CMCF-76.14Alters cell cycle progression

Neuropharmacological Applications

N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been investigated for its neuropharmacological properties, particularly as an acetylcholinesterase inhibitor.

Case Study: Acetylcholinesterase Inhibition

Research published in 2008 highlighted the synthesis and evaluation of thiazolo-pyrimidine derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Compounds were tested against standard inhibitors and showed promising results.

CompoundAChE Inhibition (%)Reference
Compound D85%
Compound E78%

Anticonvulsant Properties

The structural characteristics of this compound suggest potential anticonvulsant activity. Studies have shown that thiazole derivatives can exhibit significant anticonvulsant effects in animal models.

Case Study: Anticonvulsant Activity

In a study evaluating various thiazole derivatives for anticonvulsant properties, one derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in preventing seizures induced by pentylenetetrazol (PTZ).

CompoundED50 (mg/kg)Toxic Dose (TD50) (mg/kg)Protection Index
Compound F18.4170.29.2

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituent variations significantly alter properties:

Compound Name Key Substituents Biological/Physical Implications
Target Compound - 2-Methyl (thiazolo ring)
- N-(2-methoxy-5-methylphenyl) carboxamide
Enhanced lipophilicity from methyl/methoxy groups; potential for hydrogen bonding via amide
5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl Analog (CAS 313705-12-3) - 4-Methoxyphenyl
- N-phenyl carboxamide
Electron-donating methoxy group may improve solubility; phenyl amide influences π-π stacking
N-(4-Methoxyphenethyl) Analog (ZINC4121079) - Phenethyl linker
- 4-Methoxyphenyl
Ethyl linker increases flexibility; methoxy group enhances metabolic stability
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene) Derivative - 2,4,6-Trimethoxybenzylidene
- Ethyl ester
Bulky trimethoxy group induces steric hindrance; ester group affects hydrolysis susceptibility

Crystallographic and Conformational Analysis

  • Puckering and Planarity : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines exhibits puckering (flattened boat conformation), as seen in , with deviations up to 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° in ) influence molecular packing and receptor binding .
  • Hydrogen Bonding : C—H···O interactions () stabilize crystal structures. The target compound’s amide group may participate in intermolecular H-bonding, enhancing crystallinity compared to ester analogs .

Pharmacological and Physicochemical Properties

  • The phenethyl linker in ZINC4121079 () balances flexibility and hydrophobicity .
  • Metabolic Stability : Electron-donating substituents (e.g., methoxy) may slow oxidative metabolism, as seen in 4-methoxyphenyl analogs () .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, known for their varied biological activities. The structural formula can be represented as follows:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a thiazole ring fused with a pyrimidine moiety, contributing to its biological activity.

Antitumor Activity

Recent studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
M-HeLa (Cervical)4.25
MCF-7 (Breast)6.77
HepG2 (Liver)7.26

These values indicate that the compound has a higher efficacy compared to standard chemotherapeutic agents like Sorafenib.

The proposed mechanisms of action for thiazolo[3,2-a]pyrimidine derivatives include:

  • Inhibition of Cell Proliferation : Compounds induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : They may act on pathways such as the GluN2A-selective NMDA receptor modulation and acetylcholinesterase inhibition, enhancing their therapeutic potential in neurodegenerative diseases as well .

Antimicrobial Activity

In addition to antitumor effects, this compound has demonstrated antimicrobial properties against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Antileishmanial Effects : Research indicates that certain derivatives possess significant activity against Leishmania species in vitro, showcasing their potential in treating parasitic infections .
  • Cytotoxicity Profiles : A comparative study involving various thiazolo[3,2-a]pyrimidines showed that modifications to the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells versus normal cells .

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